

# 16:0(Alkyne)-18:1 PC chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 16:0(Alkyne)-18:1 PC

Cat. No.: B15549735

[Get Quote](#)

An In-Depth Technical Guide to **16:0(Alkyne)-18:1 PC**

## Introduction

**16:0(Alkyne)-18:1 PC**, also known by its IUPAC name (2R)-3-(15-Hexadecynoyloxy)-2-[(9Z)-9-octadecenoyloxy]propyl 2-(trimethylammonio)ethyl phosphate, is a synthetically modified phospholipid designed for advanced research in lipid biology and drug development.[1] This molecule is an analog of the naturally occurring 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a major component of eukaryotic cell membranes. The key modification in **16:0(Alkyne)-18:1 PC** is the presence of a terminal alkyne group on the sn-1 acyl chain. This alkyne moiety serves as a bioorthogonal handle, enabling researchers to "click" it to azide-containing reporter molecules for visualization and quantification.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **16:0(Alkyne)-18:1 PC**, with a focus on experimental protocols and its role in studying lipid metabolism.

## Chemical Structure and Physicochemical Properties

The structure of **16:0(Alkyne)-18:1 PC** consists of a glycerol backbone esterified at the sn-1 position with a 16-carbon fatty acid containing a terminal alkyne (1-hexdec-15-ynoyl) and at the sn-2 position with an 18-carbon monounsaturated fatty acid (oleoyl). The headgroup is a phosphocholine moiety. This structure allows it to be processed by cellular enzymes in a manner similar to its natural counterparts.[2]

Table 1: Physicochemical Properties of **16:0(Alkyne)-18:1 PC**

Property	Value	References
IUPAC Name	(2R)-3-(15-Hexadecynoyloxy)-2-[(9Z)-9-octadecenoyloxy]propyl 2-(trimethylammonio)ethyl phosphate	[1]
Synonyms	1-hexdec-15-ynoyl-2-oleoyl-sn-glycero-3-phosphocholine	[1][3]
CAS Number	1633800-00-6	[3][4][5]
Molecular Formula	C42H78NO8P	[1][4][5]
Molecular Weight	756.04 g/mol	[1][3]
Exact Mass	755.55	[3]
Appearance	Powder	[1][6]
Purity	>99%	[1][3]
Storage Temperature	-20°C	[4][6][7]

## Applications in Research

The primary application of **16:0(Alkyne)-18:1 PC** is as a chemical probe for studying lipid metabolism, trafficking, and interactions.[1][8] The terminal alkyne group allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction.[2][9]

Key research applications include:

- **Metabolic Labeling:** Cells can be incubated with **16:0(Alkyne)-18:1 PC**, which is incorporated into cellular membranes and lipid droplets through endogenous metabolic pathways.[2][10]

- **Tracking Lipid Dynamics:** By attaching a fluorescent azide dye to the incorporated lipid, researchers can visualize the localization and movement of phosphatidylcholines within the cell.
- **Identifying Protein Interactions:** "Clicking" a biotin-azide tag allows for the pull-down and identification of proteins that interact with phosphatidylcholine.
- **Studying Enzyme Activity:** It can be used as a substrate in in vitro enzymatic assays to measure the activity of lipid-modifying enzymes like phospholipases and acyltransferases. [\[11\]](#)

## Experimental Protocols

### Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling cultured mammalian cells with **16:0(Alkyne)-18:1 PC**.

- **Reagents:**
  - **16:0(Alkyne)-18:1 PC**
  - Complete cell culture medium appropriate for the cell line
  - Phosphate-buffered saline (PBS)
- **Procedure:**
  - Prepare a stock solution of **16:0(Alkyne)-18:1 PC** in ethanol or DMSO.
  - Dilute the stock solution in complete culture medium to the desired final concentration (typically in the low micromolar range).
  - Remove the existing medium from the cultured cells and replace it with the medium containing **16:0(Alkyne)-18:1 PC**.
  - Incubate the cells for a specified period (e.g., 4-24 hours) to allow for lipid uptake and incorporation.

- After incubation, wash the cells with PBS to remove any unincorporated lipid.
- The cells are now ready for downstream applications such as lipid extraction or fixation for click chemistry labeling.

## Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a general method for attaching an azide-containing reporter molecule to the alkyne-labeled lipid in cell lysates or extracted lipids.[\[9\]](#)

- Reagents:
  - Alkyne-labeled sample (e.g., cell lysate, extracted lipids)
  - Azide-reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)
  - Copper(II) sulfate ( $\text{CuSO}_4$ ) stock solution (e.g., 20 mM in water)[\[9\]](#)
  - Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)[\[9\]](#)
  - Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)[\[9\]](#)
- Procedure:
  - To your alkyne-labeled sample, add the azide-reporter molecule.
  - Prepare the copper catalyst by pre-mixing  $\text{CuSO}_4$  and THPTA ligand.
  - Add the THPTA/ $\text{CuSO}_4$  solution to the reaction mixture.
  - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[\[9\]](#)
  - Incubate the reaction for 30-60 minutes at room temperature, protected from light.
  - The sample is now ready for downstream analysis (e.g., fluorescence microscopy, SDS-PAGE, or mass spectrometry).

## Lipid Extraction

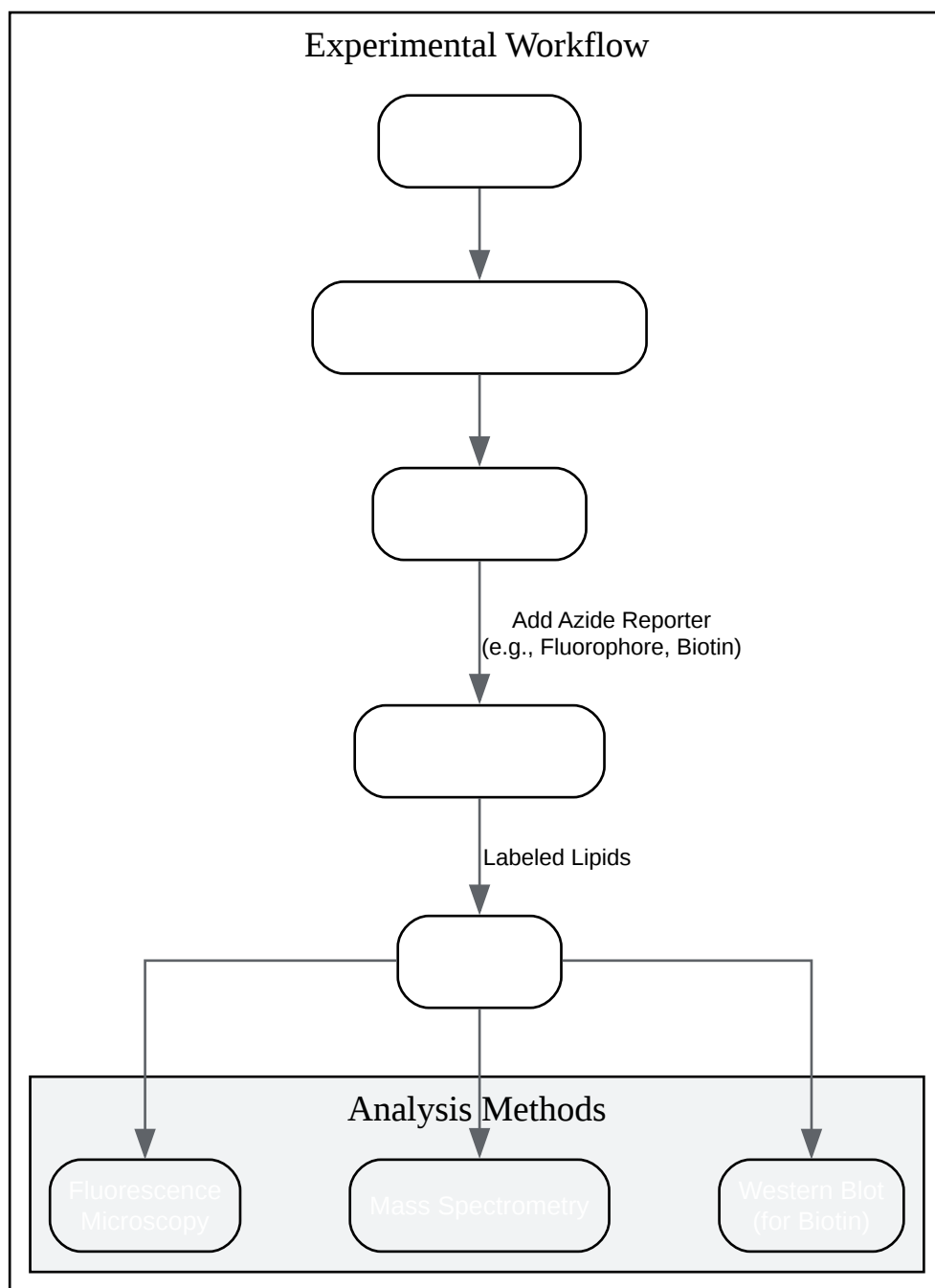
This protocol is based on a standard method for extracting lipids from cells for subsequent analysis.<sup>[2]</sup>

- Reagents:
  - Methanol
  - Methyl-tert-butyl ether (MTBE)
  - Ammonium formate solution (50 mM)
- Procedure:
  - To a cell pellet or sample, add methanol containing internal standards.
  - Add MTBE and vortex thoroughly.
  - Add ammonium formate solution to induce phase separation.
  - Vortex and centrifuge to separate the phases.
  - Collect the upper organic layer, which contains the lipids.
  - Evaporate the solvent under a stream of nitrogen.
  - The dried lipid extract can be stored at -80°C or reconstituted for analysis.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for a metabolic labeling experiment using **16:0(Alkyne)-18:1 PC**.



[Click to download full resolution via product page](#)

Caption: Workflow for metabolic labeling and detection of **16:0(Alkyne)-18:1 PC**.

## Phosphatidylcholine Metabolism

**16:0(Alkyne)-18:1 PC** is incorporated into the cell's lipid network via the same pathways as natural phospholipids. The two primary pathways for phosphatidylcholine (PC) synthesis are the Kennedy pathway and the Lands cycle.<sup>[12][13]</sup>

Caption: Simplified pathways of phosphatidylcholine (PC) synthesis and catabolism.

## Conclusion

**16:0(Alkyne)-18:1 PC** is a powerful and versatile tool for researchers in lipidomics and cell biology. Its bioorthogonal alkyne handle, combined with the efficiency of click chemistry, provides a robust method for tracking the metabolism, localization, and interaction of one of the most abundant phospholipids in the cell. The protocols and pathways described in this guide offer a foundation for designing and executing sophisticated experiments to unravel the complex roles of phosphatidylcholine in health and disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. bocsci.com [bocsci.com]
- 2. mdpi.com [mdpi.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. 16:0(alkyne)-18:1 PC, 1633800-00-6 | BroadPharm [broadpharm.com]
- 5. chembk.com [chembk.com]
- 6. Avanti Research<sup>™</sup> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. peg.bocsci.com [peg.bocsci.com]
- 9. confluore.com [confluore.com]
- 10. pstorage-ac-6854636.s3.amazonaws.com [pstorage-ac-6854636.s3.amazonaws.com]

- 11. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and Function of Phosphatidylcholine Transfer Protein (PC-TP)/StarD2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [16:0(Alkyne)-18:1 PC chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15549735#16-0-alkyne-18-1-pc-chemical-structure-and-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)